molecular formula C11H8FNO3 B15068227 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B15068227
M. Wt: 221.18 g/mol
InChI Key: ZZBMLEDXDSTVIT-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, which is known for its significant antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 4th position on the quinoline ring. The incorporation of fluorine atoms into the quinolone skeleton enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoline ring system.

    Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group is introduced at the 8th position using methylating agents like methyl iodide.

    Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 2nd position is carried out using oxidizing agents such as potassium permanganate.

    Carboxylation: The carboxylic acid group is introduced at the 4th position through carboxylation reactions using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluoroquinolone derivatives.

    Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.

    Medicine: Potential use in the development of new antibiotics to treat resistant bacterial infections.

    Industry: Utilized in the production of antibacterial coatings and materials

Mechanism of Action

The antibacterial activity of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct antibacterial properties. The presence of the fluorine atom at the 6th position enhances its ability to penetrate bacterial cell membranes, while the methyl group at the 8th position improves its stability and bioavailability .

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

6-fluoro-8-methyl-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-8(11(15)16)4-9(14)13-10(5)7/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

ZZBMLEDXDSTVIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C(=O)O)F

Origin of Product

United States

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